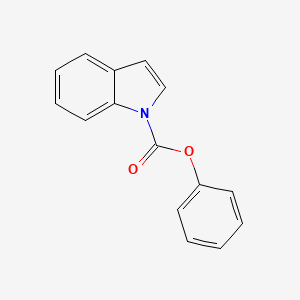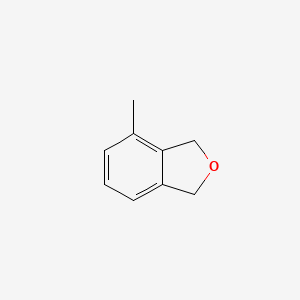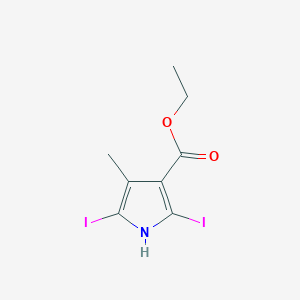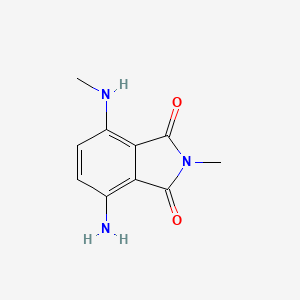
4-Amino-2-methyl-7-(methylamino)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione is a heterocyclic compound that belongs to the isoindoline family. . This compound, in particular, has garnered attention for its unique structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione can be achieved through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction typically occurs under reflux conditions in a suitable solvent such as isopropanol and water, with a catalyst like SiO2-tpy-Nb to obtain the final product with moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied, such as solventless reactions and the use of environmentally friendly purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates dopamine receptors by binding to the allosteric binding site, which can influence neurological pathways . Additionally, its inhibition of β-amyloid protein aggregation involves disrupting the aggregation process, potentially reducing the formation of amyloid plaques in the brain .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar isoindoline-1,3-dione core but has different substituents, leading to distinct biological activities.
N-isoindoline-1,3-diones: These compounds have a similar heterocyclic structure and are used in various applications, including pharmaceuticals and organic synthesis.
Uniqueness
4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate dopamine receptors and inhibit β-amyloid protein aggregation sets it apart from other similar compounds .
Propiedades
Número CAS |
58446-53-0 |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
4-amino-2-methyl-7-(methylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C10H11N3O2/c1-12-6-4-3-5(11)7-8(6)10(15)13(2)9(7)14/h3-4,12H,11H2,1-2H3 |
Clave InChI |
WRIYGCKALWNFSD-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C2C(=C(C=C1)N)C(=O)N(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


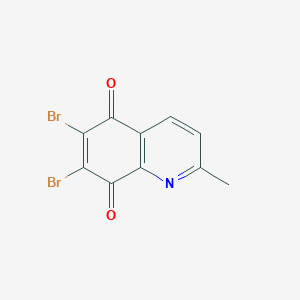
![N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide](/img/structure/B12898280.png)
![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)

![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
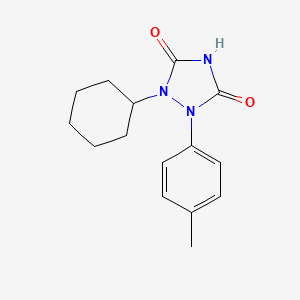
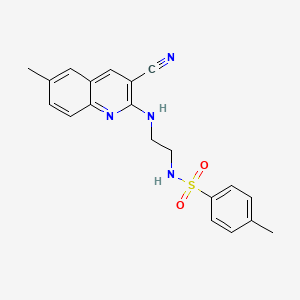
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
